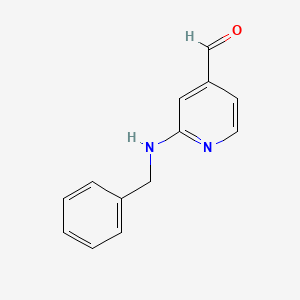

2-(Benzylamino)isonicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-(benzylamino)pyridine-4-carbaldehyde |

InChI |

InChI=1S/C13H12N2O/c16-10-12-6-7-14-13(8-12)15-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,14,15) |

InChI Key |

WNGCMSNLDZPSAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Benzylamino Isonicotinaldehyde and Its Congeners

Direct Synthesis Approaches to 2-(Benzylamino)isonicotinaldehyde

Direct methods for synthesizing the target compound involve introducing the benzylamino moiety onto a pre-existing isonicotinaldehyde framework.

Reductive Amination Protocols for Isonicotinaldehyde Derivatives

Reductive amination is a widely employed and efficient method for the formation of amines. This process involves the reaction of a carbonyl compound, in this case, an isonicotinaldehyde derivative, with an amine, such as benzylamine (B48309), in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the corresponding amine.

A common protocol involves the reaction of isonicotinaldehyde with benzylamine, followed by reduction with a selective reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). ucla.eduias.ac.in The choice of reducing agent is crucial to avoid the undesired reduction of the aldehyde starting material. Catalytic hydrogenation over metal catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) can also be employed. rsc.orgresearchgate.netresearchgate.net The reaction conditions, including solvent, temperature, and catalyst, can be optimized to maximize the yield of the desired this compound. For instance, reductive amination of aldehydes can be carried out in a one-pot, solvent-free manner by warming the aldehyde with a solidified amine and then performing the reduction. rsc.org

| Aldehyde | Amine | Reducing Agent/Catalyst | Product | Reference |

| Isonicotinaldehyde | Benzylamine | NaBH₄ | This compound | ias.ac.in |

| Benzaldehyde (B42025) | Ammonia | Raney Ni | Benzylamine | researchgate.net |

| Cyclohexanone | Benzylamine | Au/TiO₂ | N-Cyclohexylbenzylamine | researchgate.net |

Amination Reactions on Halogenated Isonicotinaldehydes

Another direct approach involves the nucleophilic substitution of a halogen atom on the pyridine (B92270) ring with benzylamine. Starting with a 2-halo-isonicotinaldehyde, such as 2-chloro- or 2-bromo-isonicotinaldehyde, the reaction with benzylamine, often in the presence of a base and sometimes a metal catalyst, can yield this compound. The reactivity of the halogen is dependent on its nature (I > Br > Cl > F) and the reaction conditions. The base is used to neutralize the hydrogen halide formed during the reaction.

Coupling Reactions Incorporating Benzylamine Moieties

Modern cross-coupling reactions offer powerful tools for the formation of carbon-nitrogen bonds. Palladium-catalyzed Buchwald-Hartwig amination is a prominent example, where an aryl halide (or triflate) is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.org In the context of this compound synthesis, this could involve the coupling of a 2-halo-isonicotinaldehyde with benzylamine. The choice of ligand is critical for the efficiency of the catalytic cycle. Similarly, Chan-Lam coupling provides a method for forming aryl-nitrogen bonds using boronic acids as the coupling partners. organic-chemistry.org

Precursor Synthesis and Convergent Routes

Convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then combined in the final steps. This approach can be more efficient and allows for greater flexibility in introducing structural diversity.

Synthesis of Isonicotinaldehyde Precursors

Isonicotinaldehyde, or 4-pyridinecarboxaldehyde, is a key precursor. chemsynthesis.comsigmaaldrich.com It can be synthesized through various methods, including the oxidation of 4-picoline (4-methylpyridine) or the reduction of isonicotinic acid or its derivatives. For instance, the oxidation of 4-(hydroxymethyl)pyridine can yield isonicotinaldehyde. Another route involves the reaction of 4-(trichloromethyl)pyridine (B1266056) with thiosemicarbazide, which can then be converted to the aldehyde. google.com

| Precursor | Reagent | Product | Reference |

| 4-(Trichloromethyl)-pyridine | Thiosemicarbazide | Isonicotinaldehyde thiosemicarbazone | google.com |

| 4-Picoline | Oxidizing Agent | Isonicotinaldehyde |

Synthesis of Benzylamine Precursors

Benzylamine is a commercially available reagent but can also be synthesized through several laboratory methods. chemicalbook.comwikipedia.org The most common industrial method is the reaction of benzyl (B1604629) chloride with ammonia. chemicalbook.comwikipedia.org Other methods include the catalytic hydrogenation of benzonitrile (B105546) over a Raney nickel catalyst or the reductive amination of benzaldehyde with ammonia. researchgate.netchemicalbook.com The Leuckart reaction, involving the reaction of benzaldehyde with formamide, also produces benzylamine. wikipedia.org

| Precursor | Reagent(s) | Product | Reference |

| Benzyl chloride | Ammonia | Benzylamine | chemicalbook.comwikipedia.org |

| Benzonitrile | H₂/Raney Ni | Benzylamine | chemicalbook.com |

| Benzaldehyde | Ammonia, H₂/Catalyst | Benzylamine | researchgate.netchemicalbook.com |

| Benzaldehyde | Formamide | Benzylamine | wikipedia.org |

Multi-component Reactions (MCRs) Leading to Related Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating portions of each reactant. nih.gov This approach is valued for its atom economy, reduced waste, and operational simplicity. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, related architectures, such as substituted 2-aminopyridines, are readily accessible through these methods.

One common MCR approach involves the reaction of an aldehyde, a 2-aminopyridine (B139424), and a third component like a diazoester or an isocyanide. google.com For instance, a three-component reaction of a substituted 2-aminopyridine, an aldehyde, and trimethylsilylcyanide in the presence of a Lewis acid catalyst like scandium triflate can yield 3-aminoimidazo[1,2-a]pyridines. google.com This highlights the potential for MCRs to rapidly build complexity on the aminopyridine scaffold.

Another relevant MCR is the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones, malononitrile, and a primary amine, such as benzylamine. nih.gov The reaction proceeds under solvent-free conditions and demonstrates the feasibility of incorporating a benzylamine unit into a pyridine ring system through a multi-component strategy. nih.gov The proposed mechanism involves a Knoevenagel condensation followed by an intramolecular cyclization and aromatization. nih.gov

| Reactants | Catalyst/Conditions | Product Architecture | Reference |

| 2-Aminopyridine, Aldehyde, Diazoester | Rhodium catalyst | Functionalized Pyridines | |

| 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Sc(OTf)₃, Microwave | 3-Aminoimidazo[1,2-a]pyridines | google.com |

| Enaminone, Malononitrile, Benzylamine | Solvent-free, Heat | 2-Amino-3-cyanopyridines | nih.gov |

This table summarizes multi-component reactions that produce structures related to this compound, illustrating the potential of MCRs in synthesizing substituted pyridines.

Catalytic Methodologies in this compound Synthesis

Catalytic methods are central to the efficient and selective synthesis of complex organic molecules like this compound. These approaches offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance compared to stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. A plausible and common strategy for the synthesis of this compound would involve the coupling of a 2-halopyridine derivative, such as 2-chloroisonicotinaldehyde (B27911), with benzylamine. This nucleophilic aromatic substitution can be facilitated by transition metal catalysts, typically those based on palladium or copper.

While a specific protocol for this compound is not detailed in the provided context, the general principles of Buchwald-Hartwig amination are highly applicable. This reaction would involve the use of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling.

| Starting Material (Pyridine) | Coupling Partner | Catalyst System | Product Type |

| 2-Chloroisonicotinaldehyde | Benzylamine | Pd catalyst, Phosphine ligand, Base | This compound |

| 2-Bromoisonicotinaldehyde | Benzylamine | CuI, Ligand, Base | This compound |

This table illustrates potential transition metal-catalyzed coupling reactions for the synthesis of this compound, based on established methodologies.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary strategy to metal-based catalysis. For the synthesis of aminopyridine derivatives, organocatalysts can be employed in various reaction types. For instance, the synthesis of chiral imidazo[1,2-a]pyridines has been achieved using a chiral phosphoric acid catalyst in a multi-component reaction, demonstrating the potential for asymmetric synthesis in this class of compounds.

While a direct organocatalytic route to this compound is not explicitly described, one could envision an organocatalyst promoting the nucleophilic substitution of a suitable 2-substituted isonicotinaldehyde with benzylamine.

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound requires control over both chemoselectivity (differentiating between reactive functional groups) and regioselectivity (controlling the position of substitution).

A key challenge is the selective reaction at the C2-position of the pyridine ring. Starting with a pre-functionalized pyridine, such as 2-chloroisonicotinaldehyde, provides a direct handle for regioselective substitution with benzylamine. The chlorine atom at the 2-position is activated towards nucleophilic attack, allowing for a regioselective introduction of the benzylamino group.

Chemoselectivity is also crucial, particularly concerning the aldehyde group, which can be sensitive to both oxidizing and reducing conditions and can participate in side reactions. Protecting the aldehyde group as an acetal (B89532) prior to the amination step, followed by deprotection, is a common and effective strategy to ensure the integrity of the aldehyde functionality.

The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of a base like triethylamine (B128534) proceeds without a catalyst, indicating the inherent reactivity of the chloro-substituted pyridine ring towards nucleophilic substitution. nih.gov This suggests that the direct reaction of 2-chloroisonicotinaldehyde with benzylamine is a highly feasible and regioselective approach.

| Strategy | Description | Key Consideration |

| Nucleophilic Aromatic Substitution | Reaction of 2-chloroisonicotinaldehyde with benzylamine. | The chlorine at the 2-position activates the ring for regioselective attack. |

| Protecting Group Strategy | Protection of the aldehyde group (e.g., as an acetal) before amination. | Prevents unwanted side reactions of the aldehyde group. |

This table outlines chemo- and regioselective strategies for the synthesis of this compound.

Reaction Pathways and Mechanistic Investigations Involving 2 Benzylamino Isonicotinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group, characterized by its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and other characteristic aldehyde reactions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to aldehydes. chadsprep.comyoutube.comyoutube.com The reaction involves the nucleophilic attack of the carbanion-like R group on the carbonyl carbon, followed by protonation of the resulting alkoxide during workup to yield a secondary alcohol. youtube.com For instance, the reaction of 2-(benzylamino)isonicotinaldehyde with an organometallic reagent would lead to the formation of a new carbon-carbon bond and a secondary alcohol. youtube.comrsc.org

| Nucleophilic Reagent | Reagent Formula | Product |

| Methylmagnesium Bromide | CH₃MgBr | 1-(2-(Benzylamino)pyridin-4-yl)ethan-1-ol |

| Phenyllithium | C₆H₅Li | (2-(Benzylamino)pyridin-4-yl)(phenyl)methanol |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 1-(2-(Benzylamino)pyridin-4-yl)propan-1-ol |

Imine Formation: The aldehyde group of this compound can react with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction is typically acid-catalyzed and involves the loss of a water molecule. masterorganicchemistry.comyoutube.com The mechanism proceeds through the nucleophilic addition of the primary amine to the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. libretexts.orgyoutube.com Subsequent protonation of the hydroxyl group makes it a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. libretexts.org Final deprotonation of the nitrogen atom yields the neutral imine product. youtube.comlibretexts.org The entire process is reversible. youtube.comrsc.org

Enamine Formation: The secondary amine within the this compound molecule itself can react with other aldehydes or ketones to form an enamine. makingmolecules.comchemistrysteps.com Similar to imine formation, this acid-catalyzed reaction begins with the nucleophilic attack of the secondary amine on a carbonyl carbon to form a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com After proton transfers, water is eliminated, forming an iminium ion. masterorganicchemistry.com Since the nitrogen lacks a second proton to be removed, a proton is instead abstracted from an adjacent carbon, resulting in the formation of a C=C double bond characteristic of an enamine. libretexts.orgchemistrysteps.com

The Wittig reaction provides a powerful method for converting the aldehyde functionality of this compound into an alkene. wikipedia.orgudel.edu This reaction involves a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. udel.educommonorganicchemistry.com The mechanism involves the nucleophilic attack of the ylide carbon on the aldehyde's carbonyl carbon. masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate then collapses, breaking the carbon-oxygen and phosphorus-carbon bonds to form a stable triphenylphosphine (B44618) oxide and the desired alkene. masterorganicchemistry.com This reaction is highly valuable for creating a new carbon-carbon double bond at the position of the original carbonyl group. masterorganicchemistry.comorganic-chemistry.org

| Wittig Reagent | Ylide Structure | Alkene Product |

| Methylenetriphenylphosphorane | Ph₃P=CH₂ | 2-(Benzylamino)-4-vinylpyridine |

| Ethylidenetriphenylphosphorane | Ph₃P=CHCH₃ | 2-(Benzylamino)-4-(prop-1-en-1-yl)pyridine |

| (Triphenylphosphoranylidene)acetonitrile | Ph₃P=CHCN | 3-(2-(Benzylamino)pyridin-4-yl)acrylonitrile |

Reduction: The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation. chemicalbook.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. Subsequent workup with a proton source neutralizes the resulting alkoxide to yield (2-(benzylamino)pyridin-4-yl)methanol. chemicalbook.comguidechem.com This product is an important intermediate in the synthesis of various other compounds. guidechem.com

Oxidation: Conversely, the aldehyde functionality can be oxidized to a carboxylic acid, yielding 2-(benzylamino)isonicotinic acid. This transformation can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction involves the conversion of the aldehyde C-H bond into a C-O bond.

Reactivity of the Secondary Amine Group

The secondary amine group provides a second reactive site on the molecule, characterized by the nucleophilicity of the nitrogen atom.

Alkylation: The nitrogen atom of the secondary amine contains a lone pair of electrons, making it nucleophilic and capable of undergoing N-alkylation. This reaction typically involves reacting the amine with an alkyl halide (such as benzyl (B1604629) bromide or methyl iodide) in the presence of a base to neutralize the H-X formed. nih.gov This results in the formation of a tertiary amine. Alternatively, N-alkylation can be achieved through the "borrowing hydrogen" methodology, where an alcohol serves as the alkylating agent in the presence of a metal catalyst. organic-chemistry.orgd-nb.info This process involves the temporary oxidation of the alcohol to an aldehyde, imine formation with the amine, and subsequent reduction of the imine to the tertiary amine. d-nb.info

Acylation: The secondary amine can also react with acylating agents like acyl chlorides or acid anhydrides to form an amide. In this nucleophilic acyl substitution reaction, the amine's nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A leaving group (e.g., chloride) is then expelled, and a proton is lost from the nitrogen to yield the stable N,N-disubstituted amide product. This reaction is often carried out in the presence of a non-nucleophilic base (like pyridine) to scavenge the acid byproduct. researchgate.net

| Reagent | Reagent Type | Product |

| Methyl Iodide | Alkylating Agent | N-Benzyl-N-methyl-4-(formyl)pyridin-2-amine |

| Benzyl Bromide | Alkylating Agent | N,N-Dibenzyl-4-(formyl)pyridin-2-amine |

| Acetyl Chloride | Acylating Agent | N-Benzyl-N-(4-formylpyridin-2-yl)acetamide |

| Benzoic Anhydride (B1165640) | Acylating Agent | N-Benzyl-N-(4-formylpyridin-2-yl)benzamide |

Cyclization Reactions Involving the Amine and Pyridine (B92270) Ring

The presence of the benzylamino group ortho to the pyridine nitrogen allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often promoted by acid or base catalysts and can proceed through various mechanisms.

One notable pathway involves an intramolecular redox cyclization. For instance, analogous reactions with related nitro-aromatic compounds have shown that under specific conditions, a series of steps including condensation, azo isomerization to a hydrazone, subsequent cyclization, and aromatization can occur to form cinnoline (B1195905) derivatives. nih.govresearchgate.netrsc.org While not directly reported for this compound itself, similar mechanistic principles could potentially be applied to achieve novel heterocyclic frameworks. The key to such transformations is often the in-situ generation of a reactive intermediate that facilitates the ring-closing step. nih.govresearchgate.net

Brønsted acid catalysis can also facilitate intramolecular cyclizations. Studies on related alkylpyridines with tethered electrophiles, such as aldehydes and ketones, have demonstrated that intramolecular aldol-like condensations can occur at the benzylic carbon of the pyridine ring. rsc.org This suggests that under acidic conditions, the aldehyde group of this compound could potentially react with the benzylic carbon of the benzylamino moiety, although this specific intramolecular reaction is not explicitly detailed in the available literature.

Theoretical studies on similar systems, such as 2-(3-benzylaminopropanoylamino)benzamide, have been conducted to characterize the reaction pathways for intramolecular cyclization, highlighting the complexity and potential for multiple competing pathways in such molecules. researchgate.net

Schiff Base Formation and Derivatives

A primary and well-documented reaction of this compound is the formation of Schiff bases, also known as imines or azomethines. wikipedia.org This reaction occurs through the condensation of the aldehyde group with a primary amine, resulting in the formation of a carbon-nitrogen double bond and the elimination of a water molecule. youtube.comfud.edu.ngyoutube.com

The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. youtube.com This is followed by the formation of a hemiaminal intermediate, which then undergoes dehydration to yield the stable imine product. youtube.com The reaction can often be catalyzed by either acid or base. uobabylon.edu.iq

The synthesis of Schiff bases from various aldehydes and amines is a widely employed synthetic strategy. For example, reactions of amino derivatives of closo-decaborate anions with aromatic aldehydes yield Schiff bases, which can be further reduced to the corresponding benzylamino derivatives. researchgate.net Similarly, Schiff bases are readily synthesized from aliphatic or aromatic amines and carbonyl compounds. wikipedia.org

Schiff bases derived from this compound can serve as ligands for the formation of coordination complexes with various metal ions. fud.edu.ngscience.gov The imine nitrogen is basic and can coordinate to metal centers, making these derivatives valuable in coordination chemistry. wikipedia.orgfud.edu.ng

Table 1: Examples of Schiff Base Formation Reactions

| Aldehyde/Ketone | Primary Amine | Catalyst/Conditions | Product Type |

| Benzaldehyde (B42025) | Glycine | NaOH, Ethanol, Reflux | Benzylidene glycine |

| Salicylaldehyde | Amino Acids | NaOH, Stirring | Salicylidene amino acid |

| 2-Hydroxy-1-napthaldehyde | 2-Nitroaniline | Ethanol | Schiff Base Ligand |

| Benzaldehyde | Aniline | Mixing of reagents | Benzalaniline |

This table presents generalized examples of Schiff base formation and is for illustrative purposes.

Pyridine Ring Reactivity and Transformations

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The presence of the electron-donating benzylamino group at the 2-position can modulate this reactivity.

Electrophilic Aromatic Substitution Studies

Pyridine and its derivatives are generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. rsc.orgstackexchange.comyoutube.com Electrophilic attack, when it does occur, is typically directed to the 3- or 5-position. youtube.com The nitrogen atom can also be protonated under acidic reaction conditions, further deactivating the ring.

However, the activating effect of the amino substituent at the 2-position can influence the regioselectivity and feasibility of EAS reactions. In a related study, the electrophilic benzylation of 2-aminopyridine (B139424) and 2-benzylaminopyridine (B160635) at high temperatures led to substitution at the 5-position. researchgate.net The reaction is proposed to proceed through an intermediate pyridinium (B92312) chloride, where the benzyl cation acts as the electrophile. researchgate.net This suggests that under forcing conditions, electrophilic functionalization of the pyridine ring in this compound might be possible, likely at the 5-position.

Nucleophilic Aromatic Substitution Studies

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at the 2-, 4-, and 6-positions. chemistrysteps.comresearchgate.netyoutube.comnih.govyoutube.comyoutube.commasterorganicchemistry.comyoutube.com These reactions typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer-like intermediate. nih.gov The presence of a good leaving group at these positions is usually required.

While this compound itself does not have a typical leaving group on the pyridine ring, the principles of SNA_r_ are relevant to the synthesis and modification of related pyridine derivatives. For SNA_r_ to occur, the ring must be activated by electron-withdrawing groups. chemistrysteps.com In some cases, a concerted mechanism (cSNA_r_) has been proposed, especially for substitutions at positions not activated by electron-withdrawing groups. nih.gov

Another pathway for nucleophilic substitution on aromatic rings is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.commasterorganicchemistry.com This mechanism is favored by very strong bases and does not require an electron-withdrawing group on the ring. chemistrysteps.com

Functionalization at Pyridine Ring Positions

Direct C-H functionalization of pyridines is a significant area of research aimed at avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.netnih.gov Various methods have been developed for the regioselective modification of the pyridine ring.

Radical-based pathways offer a powerful strategy for pyridine functionalization. nih.gov The Minisci reaction, for example, involves the addition of nucleophilic carbon radicals to a protonated pyridine ring, typically yielding a mixture of C2 and C4 substituted products. nih.gov More recent methods have explored the generation of pyridinyl radicals via single-electron transfer (SET) reduction of pyridinium ions, which can then couple with other radicals, offering different regioselectivity. nih.gov

Photochemical methods have also been employed for the functionalization of pyridines. nih.gov For instance, a dithiophosphoric acid has been identified as a catalyst that can facilitate pyridine protonation, SET reduction to a pyridinyl radical, and hydrogen atom abstraction to generate a coupling partner. nih.gov Another approach uses pyridine N-oxides as hydrogen atom transfer agents in combination with a photoredox catalyst to achieve C-H alkylation and heteroarylation. nih.gov These advanced methods provide potential routes for the selective functionalization of the pyridine ring in complex molecules like this compound.

Advanced Mechanistic Studies and Theoretical Insights

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the mechanisms of complex organic reactions. rsc.org Theoretical studies can provide valuable insights into reaction pathways, transition state geometries, and the relative stabilities of intermediates and products. rsc.orgrsc.org

For multicomponent reactions involving precursors similar in complexity to this compound, DFT calculations have been used to investigate the formation of different products under various catalytic conditions. rsc.orgrsc.org For example, in the reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide, computational studies helped to rationalize the selective formation of different cyclic products depending on the catalyst used. rsc.orgrsc.org

Harmonic vibrational analysis is often performed at the same level of theory to confirm the nature of stationary points (as minima or transition states) and to calculate Gibbs free energies, which are essential for understanding reaction thermodynamics and kinetics. rsc.org Such theoretical investigations could be applied to the reactions of this compound to predict reactivity, explore potential reaction pathways, and design new synthetic strategies.

Elucidation of Reaction Intermediates

The reaction of this compound, which possesses both an aldehyde functionality and a secondary amine on a pyridine scaffold, can be expected to proceed through several key reactive intermediates. The specific intermediates formed will depend on the reaction conditions and the nature of the co-reactants.

In many reactions involving aldehydes and amines, the initial step is the formation of a Schiff base or imine . This occurs through the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, followed by dehydration. In the context of multicomponent reactions, which are common for this class of compounds, the imine itself becomes a key intermediate, susceptible to further nucleophilic attack. For instance, in a three-component reaction involving an aromatic amine, an aldehyde, and a pyruvate (B1213749) derivative, the initially formed imine and enamine species undergo a subsequent Mannich reaction. nih.gov This leads to a complex intermediate that then cyclizes to form a γ-lactam. nih.gov

The pyridine ring itself, being electron-deficient, influences the reactivity of the substituents. The nitrogen atom in the pyridine ring can be protonated or coordinated to a Lewis acid, which would significantly enhance the electrophilicity of the aldehyde group. Reactions involving the pyridine nitrogen, such as N-oxidation to form a pyridine N-oxide, can also generate new intermediates with altered reactivity. wikipedia.org

In reactions where the aldehyde undergoes addition, such as with organometallic reagents, the initial product is a metal alkoxide intermediate. The stereochemical outcome of such additions is often determined by the coordination of the reagent to both the aldehyde oxygen and the pyridine nitrogen, leading to a more rigid transition state.

While direct studies on the intermediates of this compound are not extensively documented, analogies can be drawn from the well-established chemistry of pyridine aldehydes and aromatic amines. For example, in the presence of a base, the amino group could be deprotonated, leading to an anionic species where the negative charge is delocalized into the pyridine ring, potentially influencing the reaction pathway.

A summary of plausible intermediates in reactions of this compound is presented below:

| Intermediate Type | Formation Pathway | Role in Reaction |

| Imine/Schiff Base | Condensation with an amine | Electrophilic substrate in subsequent additions |

| Enamine | Tautomerization of an imine | Nucleophilic partner in C-C bond formation |

| Pyridinium Salt | Protonation or alkylation of the pyridine nitrogen | Activates the ring towards nucleophilic attack |

| Metal Alkoxide | Addition of an organometallic reagent to the aldehyde | Precursor to the final alcohol product |

| Pyridine N-oxide | Oxidation of the pyridine nitrogen | Alters the electronic properties and reactivity of the ring |

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters of reactions involving this compound are critical for optimizing reaction conditions and understanding the feasibility and spontaneity of a given transformation.

Kinetic Studies:

Kinetic studies provide information about the rate of a reaction and the factors that influence it. For reactions of this compound, the rate can be affected by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts.

For instance, in enzyme-catalyzed reactions, the kinetics can reveal the mechanism of enzyme action. A study on pig kidney aldehyde reductase, which catalyzes the oxidation of alcohols and the reduction of aldehydes, investigated the kinetics of pyridine-3-aldehyde reduction. nih.gov The detailed kinetic work indicated a compulsory mechanism where NADPH binds to the enzyme before the aldehyde. nih.gov While this is a biological system and a different isomer, it highlights the type of detailed mechanistic insight that kinetic studies can provide. For chemical transformations of this compound, similar studies could elucidate whether a reaction proceeds through a stepwise or concerted mechanism and identify the rate-determining step.

The catalytic kinetic resolution of racemic β-branched aldehydes has been shown to be a powerful tool for stereoselective synthesis. nih.gov In these reactions, the catalyst distinguishes between the two enantiomers of the starting material, leading to a kinetic resolution. The progress of the reaction can be monitored to determine the enantioselectivity at different conversions. nih.gov

Thermodynamic Aspects:

Reactions that are reversible, such as the formation of imines, can often be driven to completion by removing one of the products, such as water. The thermodynamic favorability of a reaction can also be influenced by the solvent and temperature. For example, the sulfonation of aromatic rings is a reversible process, and the reverse reaction is favored at higher temperatures. youtube.com This principle can be used to control the outcome of a reaction.

Computational chemistry, such as Density Functional Theory (DFT), can be a powerful tool for investigating the thermodynamics of reaction pathways. DFT calculations can be used to determine the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction.

A hypothetical comparison of kinetic and thermodynamic parameters for different reaction types involving an aminopyridine aldehyde is shown below:

| Reaction Type | Expected Kinetic Profile | Expected Thermodynamic Profile |

| Imine Formation | Typically fast and reversible | Equilibrium process, can be driven by removal of water |

| Aldol Condensation | Base or acid-catalyzed, rate depends on catalyst concentration | Often thermodynamically favorable due to the formation of a conjugated system |

| Grignard Addition | Very fast, often diffusion-controlled | Highly exothermic and irreversible |

| Oxidation to Carboxylic Acid | Rate depends on the strength of the oxidizing agent | Generally thermodynamically favorable |

| Reduction to Alcohol | Rate depends on the reducing agent | Generally thermodynamically favorable |

Stereochemical Control and Stereoselective Synthesis

The presence of a prochiral aldehyde group in this compound makes it a valuable substrate for stereoselective synthesis, where the goal is to control the formation of a specific stereoisomer.

Stereochemical Control in Additions to the Aldehyde:

The addition of nucleophiles to the carbonyl group of this compound can lead to the formation of a new stereocenter. Achieving high stereoselectivity in these reactions often requires the use of chiral reagents or catalysts.

Chiral auxiliaries, which are chiral groups temporarily attached to the molecule, can direct the approach of a nucleophile to one face of the aldehyde. Alternatively, chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

For example, the asymmetric allylboration of aldehydes catalyzed by chiral Brønsted acids has been shown to be a highly effective method for the enantioselective synthesis of homoallylic alcohols. acs.org The catalyst forms a chiral complex with the aldehyde, directing the addition of the allylboron reagent.

Stereoselective Synthesis of Derivatives:

This compound can also be used as a starting material for the synthesis of more complex chiral molecules. For example, it could be a component in a multicomponent reaction that generates multiple stereocenters. The stereochemical outcome of such reactions can often be controlled by the choice of catalyst and reaction conditions.

The dearomatization of pyridine derivatives is a powerful strategy for the synthesis of highly functionalized, chiral piperidines and related heterocycles. mdpi.com Catalytic stereoselective dearomatization reactions of pyridines can proceed through various mechanisms, including nucleophilic addition to activated pyridinium salts. mdpi.com

The table below summarizes some potential strategies for stereochemical control in reactions of this compound:

| Strategy | Description | Expected Outcome |

| Chiral Auxiliary | A chiral group is attached to the molecule to direct the reaction. | Diastereoselective formation of a new stereocenter. |

| Chiral Catalyst | A chiral catalyst creates a chiral environment around the substrate. | Enantioselective formation of a new stereocenter. |

| Substrate Control | Existing stereocenters in the molecule influence the stereochemistry of a new center. | Diastereoselective synthesis. |

| Kinetic Resolution | A chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material. | Separation of enantiomers. |

Reaction Pathway Analysis through Yield Fingerprinting

Yield fingerprinting is a modern technique used to rapidly differentiate between reaction mechanisms and to understand the relationships between different catalysts and reaction conditions. This method involves creating a "fingerprint" of a reaction by measuring the yields of a set of substrates under various conditions.

The resulting data, in the form of a matrix of yields, can be analyzed using statistical methods such as principal component analysis (PCA) and hierarchical clustering. This allows for the visualization of the relationships between different reactions in a low-dimensional space, where reactions with similar mechanisms cluster together.

While there are no specific reports of yield fingerprinting being applied to reactions of this compound, the methodology is broadly applicable. For example, one could study the mechanism of a particular transformation of this compound by comparing its yield fingerprint to those of reactions with known mechanisms.

The general workflow for a yield fingerprinting study is as follows:

Selection of Substrates and Conditions: A diverse set of substrates and reaction conditions are chosen to probe the mechanism of interest.

High-Throughput Experimentation: The reactions are performed in parallel, and the yields are measured.

Data Analysis: The yield data is compiled into a matrix and analyzed using statistical methods.

Mechanistic Interpretation: The clustering of the data is used to infer mechanistic similarities and differences.

This approach has the potential to significantly accelerate the process of mechanistic elucidation for reactions involving complex molecules like this compound.

Derivatization and Functionalization Strategies of 2 Benzylamino Isonicotinaldehyde

Modification at the Aldehyde Group for Novel Conjugates

The aldehyde functionality of 2-(benzylamino)isonicotinaldehyde is a primary site for modification, most commonly through reactions involving nucleophilic addition to the carbonyl carbon. These reactions are fundamental for creating larger, conjugated molecules.

A principal reaction is the condensation with primary amines to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and reversible, allowing for dynamic covalent chemistry applications. The pH must be carefully controlled; it is generally most effective near a pH of 5, as lower pH values would protonate the reacting amine, rendering it non-nucleophilic, while higher pH values would not sufficiently activate the intermediate's hydroxyl group for elimination as water. libretexts.org The resulting C=N double bond of the imine can be subsequently reduced to form a stable secondary amine, effectively coupling the original scaffold to another molecule.

Beyond simple imine formation, the aldehyde can participate in various multicomponent reactions. For instance, in the Strecker reaction, the aldehyde reacts with an amine and a cyanide source to produce α-aminonitriles, which are valuable precursors for amino acids. nih.gov Another example is the Mannich reaction, where the aldehyde, a primary or secondary amine, and another compound with an active hydrogen (like a ketone) combine to form β-amino carbonyl compounds, known as Mannich bases. nih.gov These reactions highlight the aldehyde's role as an electrophilic linchpin for constructing complex molecular architectures.

The aldehyde can also react with stabilized ylides in the Wittig reaction to form alkenes, replacing the C=O bond with a C=C bond. This allows for the introduction of a wide variety of vinyl-based functional groups. Furthermore, reactions with reagents of the Y-NH₂ type, such as hydroxylamine (B1172632) or hydrazine (B178648) derivatives, yield stable oxime or hydrazone products, respectively. libretexts.org These derivatives are often crystalline solids and have been historically used for the characterization of aldehydes. libretexts.org

Table 1: Representative Reactions at the Aldehyde Group

| Reaction Type | Reactant(s) | Product Type | Key Features |

|---|---|---|---|

| Imine Formation (Schiff Base) | Primary Amine (R-NH₂) | Imine/Schiff Base | Acid-catalyzed, reversible reaction forming a C=N bond. libretexts.org |

| Reductive Amination | Primary Amine, Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | Two-step or one-pot process; forms a stable C-N single bond. |

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene | Replaces the C=O bond with a C=C bond. |

| Strecker Reaction | Amine, Cyanide Source (e.g., KCN) | α-Aminonitrile | A multicomponent reaction forming a precursor to amino acids. nih.gov |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Forms a stable C=N-OH linkage. libretexts.org |

Amine-Directed Functionalization for Scaffold Diversification

The benzylamino group offers a rich platform for diversification, primarily through its ability to act as a directing group for C-H functionalization or by direct reaction at the nitrogen atom.

A powerful strategy involves the in situ formation of a transient directing group (TDG) from the secondary amine. For example, the amine can condense with a catalytic amount of an aldehyde, such as 2-hydroxynicotinaldehyde, to form a transient imine. nih.gov This imine can then direct a metal catalyst, like copper or palladium, to functionalize a nearby C-H bond, such as the ortho-position of the benzyl (B1604629) ring. This approach has been successfully used for C-H sulfonylation of benzylamines, representing a highly efficient method for forming C-S bonds without the need for pre-functionalized substrates. nih.gov

Similarly, the amine can be acylated with a directing group like a picolinamide. This amide can then direct a copper catalyst to achieve amination at the γ-C-H bond of the benzylamine (B48309) derivative (the ortho position of the benzyl ring). nih.gov A key advantage of this method is that the directing group can often be removed after the reaction, providing a versatile route to ortho-functionalized benzylamines. nih.gov

Direct functionalization of the N-H bond is also a viable strategy. The amine can be alkylated, acylated, or arylated using standard organic chemistry protocols to introduce a wide variety of substituents. Catalytic asymmetric α-C-H functionalization of the benzylamine itself represents another advanced strategy for creating chiral amine derivatives. researchgate.net

Table 2: Amine-Directed Functionalization Strategies

| Strategy | Reagents/Catalyst | Functionalized Position | Key Findings |

|---|---|---|---|

| Transient Directing Group | Aldehyde (e.g., 2-hydroxynicotinaldehyde), Cu(II) or Pd(II) catalyst | ortho-C-H of benzyl ring | Enables C-S or C-C bond formation on the benzyl ring via a transiently formed imine. nih.gov |

| Auxiliary-Assisted Amination | Picolinamide auxiliary, Cu(OAc)₂, Ag₂CO₃ | ortho-C-H of benzyl ring | Uses a removable directing group to achieve selective amination. nih.gov |

| N-H Alkylation/Acylation | Alkyl halides, Acyl chlorides | Nitrogen atom | Standard methods to introduce diverse substituents directly onto the amine. |

| α-C-H Functionalization | Organocatalysts, Electrophiles | α-carbon of benzyl group | Direct functionalization of the carbon adjacent to the nitrogen. researchgate.net |

Pyridine (B92270) Ring Functionalization for Modified Electronic Properties

Modifying the pyridine ring allows for the fine-tuning of the molecule's electronic properties, solubility, and steric profile. The existing benzylamino group strongly influences the ring's reactivity, typically directing electrophilic substitutions. However, direct C-H functionalization or substitution reactions often require activation of the pyridine ring.

One common strategy for activating pyridines toward nucleophilic attack is by converting them to pyridine N-oxides. researchgate.netnih.gov Oxidation of the pyridine nitrogen with an agent like m-CPBA creates an N-oxide, which significantly alters the ring's electron distribution. The N-oxide can then be activated with reagents like tosyl anhydride (B1165640) (Ts₂O), which facilitates the regioselective addition of nucleophiles, such as amines, at the C2 or C6 positions. researchgate.net While the target molecule is already substituted at C2, this methodology can be adapted for functionalization at the C6 position or other available sites.

Another approach involves the direct amination of the pyridine ring. Reagents have been developed that can selectively introduce an amino group at the C2 position of an unsubstituted pyridine by first activating the ring nitrogen, followed by nucleophilic transfer and oxidation. galchimia.com These principles can be extended to introduce other nucleophiles. For pyridines bearing electron-withdrawing groups, reaction with activated isocyanides followed by hydrolysis has also proven to be an effective method for introducing amino groups. nih.gov

Table 3: Pyridine Ring Functionalization Approaches

| Method | Key Reagents | General Outcome | Relevance |

|---|---|---|---|

| N-Oxide Activation | m-CPBA, then Ts₂O and a nucleophile | Nucleophilic substitution at C2/C6 | A general method to activate the pyridine ring for adding new functional groups. researchgate.net |

| Direct Amination Reagents | Specialized amination reagents (e.g., from Fier et al.) | Direct introduction of an amino group | Illustrates advanced C-H functionalization techniques for pyridines. galchimia.com |

| Reaction with Isocyanides | Pyridine N-Oxide, Activated Isocyanide | Synthesis of N-formyl-2-aminopyridines | Effective for pyridines with electron-withdrawing groups. nih.gov |

Multi-functionalization Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the combination of three or more reactants in a single step to generate complex products. beilstein-journals.org The structure of this compound, containing both an aldehyde and a secondary amine, makes it an ideal substrate for several MCRs, enabling rapid multi-functionalization.

The Ugi four-component reaction (U-4CR) is a prominent example. In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a di-amide derivative. nih.gov this compound could serve as the aldehyde component, reacting with an external primary amine, a carboxylic acid, and an isocyanide to rapidly generate a complex, hybrid structure in a single, atom-economical step.

Alternatively, post-condensation modifications of MCR products provide another route to diversity. An Ugi reaction adduct can undergo subsequent intramolecular reactions, such as cyclizations, to form various heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org For example, by choosing appropriate starting materials, Ugi adducts can be designed to cyclize into benzodiazepines or other biologically relevant ring systems. beilstein-journals.org

Isocyanide-based MCRs can also lead to the formation of heterocycles through intramolecular trapping of a reactive nitrilium intermediate. nih.gov When a reactant with multiple nucleophilic groups is used, this intermediate can be trapped to form rings like tetrahydropyrazines or benzoxazoles. nih.gov

Table 4: Multi-Component Reactions (MCRs) for Multi-functionalization

| MCR Type | Components | Potential Product Scaffold | Key Advantage |

|---|---|---|---|

| Ugi Reaction (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Rapid construction of peptide-like scaffolds with high diversity. nih.gov |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline | Synthesis of nitrogen-containing heterocycles. nih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | A classic MCR for the synthesis of quinolines. nih.gov |

| Ugi/Deprotection/Cyclization (UDC) | Ugi components with latent functionality | Diverse heterocycles (e.g., benzodiazepines) | Combines MCR efficiency with post-reaction cyclization for complex scaffolds. beilstein-journals.org |

Synthesis of Hybrid Molecules Incorporating this compound Moieties

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially synergistic or multi-target activity. nih.gov this compound is an excellent starting point for creating such hybrids due to its multiple reactive handles.

One direct approach is to use the derivatization strategies discussed previously to link the scaffold to another bioactive molecule. For example, the aldehyde group can be used to form an imine with an amine-containing drug, followed by reduction to create a stable, hybrid entity.

Multi-component reactions are particularly powerful for this purpose. An MCR can be designed where this compound is one component, and another component is a known bioactive molecule. For instance, in an Ugi reaction, a carboxylic acid-containing drug could be used as one of the four components, directly incorporating it into the final hybrid structure. This strategy has been used to synthesize complex molecules with potential anti-Alzheimer's activity by combining different fragments. nih.gov

Another strategy involves designing a molecule where the this compound scaffold itself is a key intermediate. For example, researchers have synthesized derivatives of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one starting from N-benzyl-2-chloroacetamide. nih.gov This demonstrates how the core benzylamino theme can be built into different heterocyclic systems, which are then further functionalized via condensation with aldehydes to create a library of hybrid molecules for biological screening. nih.gov

Table 5: Strategies for Hybrid Molecule Synthesis

| Hybridization Strategy | Description | Example Application |

|---|---|---|

| Linker-Based Conjugation | Using the aldehyde or amine as a handle to covalently link to another bioactive molecule via a stable bond (e.g., amide, reduced imine). | Coupling the scaffold to an existing drug to create a dual-action agent. |

| Multi-Component Reaction (MCR) Integration | Using the scaffold as one of the starting materials in an MCR where another starting material is also a bioactive molecule. | Incorporating a drug containing a carboxylic acid into an Ugi reaction. nih.gov |

| Scaffold Elaboration | Using the core structure as a foundation and building additional fused or linked heterocyclic systems onto it. | Synthesizing thiazolone derivatives and then condensing them with various benzaldehydes. nih.gov |

| Fragment-Based Design | Designing a novel molecule by computationally or synthetically merging the scaffold with fragments of other known ligands. | Creating multi-target-directed ligands for complex diseases like Alzheimer's. nih.gov |

Lack of Specific Research Data Precludes Article Generation on this compound

An extensive review of available scientific literature reveals a significant lack of specific research data concerning the chemical compound this compound. Despite targeted searches aimed at elucidating its role as a molecular building block in various chemical syntheses and coordination chemistry applications, no dedicated studies or detailed findings for this specific molecule could be identified. The user's request for an in-depth article with a strict focus on this compound cannot be fulfilled due to the absence of requisite information in the public domain.

The proposed article outline centered on the applications of this compound in complex organic synthesis and ligand design. This included its use as a precursor for specific heterocyclic ring systems such as furo[2,3-c]pyridines, imidazo[1,2-a]pyridines, and quinoxalines; its role in multi-component condensation reactions; and its utility in the construction of polyfunctionalized organic molecules. Additionally, the outline called for information on its application in the synthesis of Schiff base ligands and the formation of metal-organic frameworks (MOFs).

While the search results provided general methodologies for the synthesis of the aforementioned heterocycles and the design of coordination compounds, none of the retrieved studies utilized this compound as a starting material or ligand.

For instance, the synthesis of imidazo[1,2-a]pyridines is well-documented, typically proceeding through the reaction of 2-aminopyridines with α-haloketones or via multi-component reactions involving different starting materials. organic-chemistry.orgbeilstein-journals.orgrsc.org Similarly, established routes to quinoxalines generally involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. sapub.orgorganic-chemistry.orgnih.gov Syntheses for furo[2,3-b]pyridines and furo[2,3-c]pyridines have also been reported, but from different precursors. nih.govcapes.gov.br

The concept of multi-component reactions (MCRs) is a prominent strategy in modern organic synthesis for creating molecular complexity in a single step. beilstein-journals.orgmdpi.com Aldehydes are common substrates in these reactions. However, no literature could be found that specifically documents the participation of this compound in such a reaction.

In the realm of coordination chemistry , Schiff base ligands are a major class of compounds, typically formed from the condensation of a primary amine and an aldehyde. nih.govnih.gov While this compound possesses an aldehyde group, no studies were found describing its conversion to a Schiff base ligand or the subsequent formation of metal complexes. Likewise, although pyridine-based ligands are extensively used in the construction of Metal-Organic Frameworks (MOFs) , d-nb.inforsc.orgalfa-chemistry.com there is no evidence of this compound or its derivatives being employed for this purpose.

Applications of 2 Benzylamino Isonicotinaldehyde As a Molecular Building Block

Ligand Design and Coordination Chemistry

Coordination Behavior with Transition Metals

The nitrogen atom of the pyridine (B92270) ring and the nitrogen and oxygen atoms of the benzylamino and aldehyde groups, respectively, make 2-(Benzylamino)isonicotinaldehyde an effective ligand for coordinating with transition metal ions. This coordination can lead to the formation of stable metal complexes with diverse geometries and properties.

Schiff bases, which can be formed from aldehydes like this compound, are well-known for their ability to form stable complexes with transition metals. These complexes often exhibit interesting properties and have applications in various fields, including catalysis and materials science. core.ac.ukwalisongo.ac.idjocpr.com The coordination of such ligands to metal ions like Ni(II), Cu(I), and Ag(I) can result in complexes with high melting points and stability. jscimedcentral.com

The geometry of the resulting metal complex is influenced by the nature of the metal ion and the ligand. For instance, zinc(II) is known to form complexes with flexible coordination environments, adopting tetrahedral, trigonal bipyramidal, square pyramidal, or octahedral geometries. scirp.org Similarly, nickel(II) complexes can exist in octahedral, square planar, and tetrahedral structures. jscimedcentral.com The coordination of a ligand can be monodentate, bidentate, or polydentate, depending on how many of its atoms bind to the central metal ion. core.ac.ukrsc.org For example, a Schiff base ligand derived from pyridine-3-carboxaldehyde was found to coordinate to a zinc(II) ion in a monodentate fashion through the pyridine N-atom, resulting in a distorted octahedral complex. scirp.org In other cases, ligands can act as bidentate or even tridentate bridges between metal centers. rsc.org

The table below summarizes the coordination behavior of related ligands with various transition metals, illustrating the potential for this compound to form a range of complexes.

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry | Reference |

| Fe(II), Co(II), Ni(II) | Monodentate Schiff Base | Monodentate | Octahedral (Fe, Ni), Tetrahedral (Co) | core.ac.uk |

| Zn(II) | Schiff Base from Pyridine-3-carboxaldehyde | Monodentate (N-atom) | Distorted Octahedral | scirp.org |

| Zn(II), Sn(II), Fe(II), Co(II), Ni(II) | 2-Pyridinecarboxaldehyde-phenylhydrazone | Bidentate | Tetrahedral or Tetragonal Pyramid | rsc.org |

| Zr(IV) | 2-Pyridinecarboxaldehyde-phenylhydrazone | Tridentate Bridge | Bizirconium Complex | rsc.org |

| Ni(II) | Bis[N-(6-pivalamido-2-pyridylmethyl)]benzylamine | - | - | nih.gov |

| Re(I) | 4-Methylbiphenyl sulfonamide derivatized diethylenetriamine | Tridentate | Pseudo-octahedral | nih.gov |

Design of Catalytically Active Metal Complexes

Metal complexes derived from ligands similar to this compound have shown significant promise in catalysis. The specific structure of the complex, including the metal center and the surrounding ligand, plays a crucial role in its catalytic activity.

For instance, a bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex has been identified as a highly effective precatalyst for the hydrogenation of sterically hindered, unactivated alkenes. nih.gov This highlights the potential for designing cobalt complexes with tailored pyridine-based ligands for specific catalytic applications. The electronic structure of the ligand is a key factor, with studies suggesting that some pyridine-based pincer ligands can be redox-active, participating in the catalytic cycle through radical chemistry. nih.gov

The design of catalytically active metal complexes often involves creating a specific coordination environment around the metal ion that facilitates the desired chemical transformation. This can include controlling the geometry of the complex and introducing functional groups on the ligand that can participate in the reaction or stabilize transition states.

Applications in Materials Science

The versatility of this compound as a molecular building block extends to the field of materials science, where it can be used as a precursor for polymers, a component of supramolecular assemblies, and a building block for functional materials.

Precursor for Organic Polymer Synthesis

The aldehyde and amine functionalities of this compound make it a suitable monomer for polymerization reactions. For example, similar bifunctional molecules have been used to synthesize new polyamides through polycondensation reactions. nih.gov The properties of the resulting polymers, such as their thermal stability, can be tuned by the choice of the monomers. nih.gov

Another approach to polymer synthesis involves multicomponent reactions, such as the Ugi reaction, which can be used to create diverse monomers that are then polymerized. This strategy allows for the rapid generation of a library of polymers with varying structures and properties. The resulting polymers can have applications in various fields, including as biocompatible and biodegradable materials. nih.gov

The table below provides examples of polymers synthesized from monomers with functionalities similar to this compound.

| Monomer Type | Polymerization Method | Resulting Polymer | Reference |

| N-(4-N´-(Benzylamino-carbonyl)phenyl)maleimide | Free Radical Polymerization | Homopolymer and Copolymer | researchgate.net |

| Diamines and Diacid Chlorides | Low-Temperature Solution Polycondensation | Polyamides | nih.gov |

| Norbornenyl acid or aldehyde derivatives | Ugi reaction followed by ROMP | Polymers with chiral peptide structures | |

| Donor-Acceptor Monomers | Stille Coupling Polymerization | Conjugated Copolymers | mdpi.com |

| 2-Ethyl-2-oxazoline and 2-Methyl butyrate-2-oxazoline | Cationic Ring-Opening Polymerization | Random Poly(2-oxazoline) Copolymer | rsc.org |

Development of Supramolecular Assemblies

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an excellent candidate for the construction of supramolecular assemblies. These ordered structures are formed through the spontaneous self-assembly of molecules and can exhibit unique properties and functions.

Building Blocks for Luminescent or Optoelectronic Materials

The pyridine ring in this compound is a common chromophore, and its incorporation into larger molecules and materials can lead to interesting photophysical properties. Derivatives of benzaldehyde (B42025) have been shown to exhibit fluorescence, and their spectral-luminescent properties can be tuned by the introduction of different substituents. researchgate.netbakhtiniada.ru

Coordination polymers based on lanthanide ions and organic ligands containing pyridine-like moieties have been investigated for their luminescent properties. researchgate.net The luminescence in these materials can arise from transitions centered on the ligand. researchgate.net Furthermore, donor-acceptor type conjugated polymers, which could potentially be synthesized using derivatives of this compound, are of great interest for their applications in electrochromic devices. mdpi.com These materials can change their color in response to an applied voltage, making them suitable for use in smart windows and displays.

Integration into Responsive Chemical Systems

The chemical reactivity of the aldehyde and amine groups in this compound allows for its integration into responsive chemical systems, such as chemosensors. A chemosensor is a molecule that undergoes a detectable change, such as a change in color or fluorescence, upon binding to a specific analyte.

Schiff bases derived from aldehydes have been successfully employed as chemosensors for the detection of metal ions. researchgate.net For example, a chemosensor based on a benzohydrazide (B10538) derivative was developed for the colorimetric and fluorometric detection of Ni²⁺ and Cu²⁺ ions in aqueous media. researchgate.net The interaction between the sensor and the metal ion leads to a change in the electronic properties of the molecule, resulting in a visible response. The design of such systems often involves creating a binding pocket that is selective for the target analyte.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution and the solid state. A full suite of NMR experiments would be required to completely assign the proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the benzylamino and isonicotinaldehyde fragments.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR provides initial information on the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the amine proton. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbon of the aldehyde, as well as the various aromatic and aliphatic carbons.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, identifying adjacent protons within the pyridine and benzene rings. phytobank.casemanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹JCH), allowing for the definitive assignment of which proton is attached to which carbon. phytobank.casemanticscholar.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). phytobank.casemanticscholar.orgresearchgate.net This technique would be instrumental in connecting the benzyl group to the pyridine ring via the nitrogen atom by observing correlations between the methylene protons (CH₂) and the pyridine ring carbons, and between the amine proton (NH) and carbons of both the benzyl and pyridine moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close in space, which helps in determining the preferred conformation of the molecule, such as the spatial relationship between the benzyl and pyridine rings. nih.govwikipedia.org

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on general principles and data for related structures. rsc.orgrsc.orgrsc.org

Interactive Table: Predicted NMR Data for 2-(Benzylamino)isonicotinaldehyde

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Aldehyde (CHO) | ~9.8 - 10.1 (singlet) | ~190 - 193 | H-aldehyde to C-4 (pyridine) |

| Pyridine Ring H-3 | ~6.8 - 7.2 (doublet) | ~108 - 112 | H-3 to C-2, C-4, C-5 |

| Pyridine Ring H-5 | ~7.8 - 8.2 (doublet of doublets) | ~138 - 142 | H-5 to C-3, C-4, C-6 |

| Pyridine Ring H-6 | ~8.3 - 8.6 (doublet) | ~150 - 153 | H-6 to C-2, C-4, C-5 |

| Benzyl CH₂ | ~4.5 - 4.8 (doublet) | ~48 - 52 | CH₂ to C-2 (pyridine), C-ipso (benzyl) |

| Amine NH | ~5.5 - 6.5 (broad singlet/triplet) | N/A | NH to CH₂, C-2 (pyridine), C-ipso (benzyl) |

| Benzyl Ring (ortho) | ~7.2 - 7.4 (multiplet) | ~127 - 129 | H-ortho to C-ipso, C-meta, CH₂ |

| Benzyl Ring (meta) | ~7.2 - 7.4 (multiplet) | ~128 - 130 | H-meta to C-ortho, C-para |

| Benzyl Ring (para) | ~7.1 - 7.3 (multiplet) | ~126 - 128 | H-para to C-ortho, C-meta |

| Pyridine Ring C-2 | N/A | ~158 - 162 | From CH₂, NH |

| Pyridine Ring C-4 | N/A | ~152 - 155 | From H-aldehyde, H-3, H-5 |

Solid-State NMR for Crystalline Forms

Should this compound be a crystalline solid, solid-state NMR (ssNMR) could provide valuable information. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. nih.gov These spectra can reveal information about the molecular packing, polymorphism (the existence of different crystalline forms), and the local environment of atoms within the crystal lattice, which may differ from the solution state. rsc.orgdrugbank.com

NMR Studies of Reaction Progress and Intermediates

NMR spectroscopy is also a powerful tool for monitoring the progress of the synthesis of this compound, for example, in the reaction between 2-chloroisonicotinaldehyde (B27911) and benzylamine (B48309). By taking spectra of the reaction mixture at different time points, the disappearance of starting material signals and the appearance of product signals can be tracked to optimize reaction conditions. It may also be possible to detect and characterize transient intermediates that are formed during the reaction. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing the exact molecular weight and valuable structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with high precision. ias.ac.in This allows for the calculation of its elemental formula (e.g., C₁₃H₁₂N₂O), confirming the atomic composition and distinguishing it from other compounds with the same nominal mass. For instance, a search in chemical databases for the expected molecular formula would be a key step in confirming the identity of the synthesized compound. ias.ac.in

Table: Expected HRMS Data

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₃H₁₂N₂O | 212.09496 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (parent ion) of this compound and subjecting it to fragmentation. rsc.orgnih.gov The resulting fragment ions (daughter ions) are then analyzed. The fragmentation pattern is like a fingerprint for the molecule and provides direct evidence for its structure. Expected fragmentation pathways would include the cleavage of the benzylic C-N bond, leading to fragments corresponding to the benzyl cation (m/z 91) and the 2-aminoisonicotinaldehyde cation, as well as other characteristic losses, such as the loss of the aldehyde group. Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity established by NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of this compound. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

Characterization of Functional Groups and Hydrogen Bonding

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its key functional groups. The presence of a secondary amine (N-H), an aldehyde (C=O), a pyridine ring, and a benzyl group gives rise to a unique vibrational fingerprint.

Key expected vibrational modes include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The position and shape of this band can be sensitive to hydrogen bonding interactions.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

C=O Stretching: The aldehyde carbonyl group will show a strong absorption band in the range of 1700-1680 cm⁻¹. Conjugation with the pyridine ring may shift this frequency.

C=N and C=C Stretching: Vibrations associated with the pyridine ring and the benzene ring are expected in the 1600-1450 cm⁻¹ region.

N-H Bending: The N-H bending vibration usually occurs around 1650-1550 cm⁻¹.

Hydrogen Bonding Analysis: Intramolecular or intermolecular hydrogen bonding involving the N-H group and the nitrogen atom of the pyridine ring or the carbonyl oxygen can significantly influence the vibrational frequencies. For instance, hydrogen bonding typically causes a red-shift (lowering of frequency) and broadening of the N-H stretching band. nih.gov The extent of this shift can provide information about the strength of the hydrogen bond. nih.gov Studies on similar compounds, like indole-ketone complexes, have shown that the stability of hydrogen-bonded complexes is influenced by steric and electronic factors. nih.gov

Interactive Data Table: Expected IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Secondary Amine | N-H Stretch | 3300-3500 | IR, Raman |

| Aldehyde | C=O Stretch | 1700-1680 | IR |

| Pyridine & Benzene Rings | C=C, C=N Stretch | 1600-1450 | IR, Raman |

| Amine | N-H Bend | 1650-1550 | IR |

| Aromatic C-H | C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 3000-2850 | IR, Raman |

In-situ IR Studies of Reaction Mechanisms

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the identification of transient intermediates. nih.govmt.com This method allows for the direct observation of changes in the vibrational spectrum as reactants are converted to products. nih.gov

For reactions involving this compound, such as its synthesis via the Kabachnik-Fields reaction or other condensation reactions, in-situ IR can track the disappearance of reactant peaks and the appearance of product and intermediate peaks. researchgate.net For example, in a condensation reaction, one could monitor the decrease in the intensity of the C=O stretching band of the starting aldehyde and the N-H stretching of the amine, alongside the emergence of new bands corresponding to the imine intermediate and the final product. researchgate.net This real-time data helps in elucidating the reaction pathway and optimizing reaction conditions. nih.govmt.com The use of in-situ attenuated total reflection (ATR)-IR spectroscopy is particularly advantageous for studying reactions in solution. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. shu.ac.uklibretexts.org The absorption of light promotes electrons from lower energy molecular orbitals (like non-bonding n or bonding π orbitals) to higher energy anti-bonding orbitals (π*). libretexts.org For this compound, the conjugated system encompassing the pyridine ring, the amino group, and the aldehyde function gives rise to characteristic absorption bands.

The expected electronic transitions for this molecule are:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings and the C=O group to anti-bonding π* orbitals. shu.ac.ukuomustansiriyah.edu.iq

n → π transitions:* These are typically lower in intensity and occur at longer wavelengths. They involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the carbonyl group) to an anti-bonding π* orbital. shu.ac.ukmasterorganicchemistry.com

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position and intensity of UV-Vis absorption bands, a phenomenon known as solvatochromism. researchgate.netscribd.com The effect of the solvent depends on the nature of the electronic transition and the relative solvation of the ground and excited states. ijcce.ac.ir

π → π transitions:* In polar solvents, these bands often exhibit a bathochromic (red) shift to longer wavelengths. uomustansiriyah.edu.iq This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. researchgate.netscribd.com

n → π transitions:* Conversely, these transitions typically show a hypsochromic (blue) shift to shorter wavelengths in polar solvents. uomustansiriyah.edu.iq The non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, which increases the energy gap for the transition.

By studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, it is possible to identify the nature of the electronic transitions and gain insight into the solute-solvent interactions. researchgate.netscribd.comnih.gov

Interactive Data Table: Expected Solvent Effects on Absorption Maxima (λmax) of this compound

| Transition Type | Solvent Polarity | Expected Shift in λmax | Rationale |

| π → π | Increasing | Bathochromic (Red Shift) | Stabilization of the more polar excited state. uomustansiriyah.edu.iq |

| n → π | Increasing | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding electrons. uomustansiriyah.edu.iq |

pH-Dependent Spectroscopic Behavior

The UV-Vis spectrum of this compound is expected to be sensitive to changes in pH due to the presence of the basic pyridine nitrogen and the secondary amine. researchgate.netrsc.org Protonation or deprotonation of these functional groups will alter the electronic structure of the molecule, leading to shifts in the absorption maxima. researchgate.netnih.gov

In acidic solution: The pyridine nitrogen is likely to be protonated, forming a pyridinium (B92312) ion. This can lead to a change in the conjugation of the system and result in a shift in the λmax. rsc.org

In basic solution: Deprotonation of the secondary amine could occur at high pH, forming an anion. This would also significantly alter the electronic properties and the resulting UV-Vis spectrum.